3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one
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Overview
Description
3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one is a complex organic compound with a unique structure that includes multiple fused rings and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the fused ring system and the introduction of the oxirane group through epoxidation reactions. Specific reagents and conditions can vary, but common steps may include:
Cyclization: Formation of the fused ring system using cyclization reactions, often catalyzed by acids or bases.
Epoxidation: Introduction of the oxirane group using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the oxirane group, where nucleophiles can attack and open the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols.
Scientific Research Applications
3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one involves its interaction with molecular targets through its oxirane group. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This reactivity underlies its potential biological activity, including its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno[4,5-b]furan: Another complex organic compound with a similar fused ring structure.
Decahydrospiro[furan-2(3H),5’-[4,7]methano[5H]indene]:
Uniqueness
3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one is unique due to its specific combination of fused rings and the presence of an oxirane group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
114626-96-9 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2,7,11,11-tetramethyl-6-oxatetracyclo[7.3.0.02,5.05,7]dodecan-8-one |
InChI |
InChI=1S/C15H22O2/c1-12(2)7-9-10(8-12)13(3)5-6-15(13)14(4,17-15)11(9)16/h9-10H,5-8H2,1-4H3 |
InChI Key |
RYYPGZDUHDUHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C(C1)C3(CCC34C(C2=O)(O4)C)C)C |
Origin of Product |
United States |
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